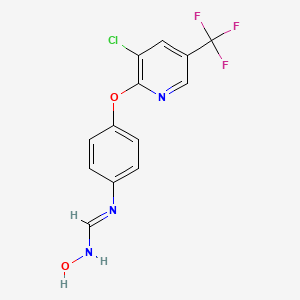

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide

Description

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide (CAS No. 263161-24-6) is a heterocyclic compound with the molecular formula C₁₃H₉ClF₃N₃O₂ and a molecular weight of 331.68 g/mol . It features a pyridinyl ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked via an ether bridge to a phenyl ring. The phenyl ring is further functionalized with a formimidamide group (-NH-C(=NH)-OH). This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its reactive amidine moiety and aromatic substituents, which are critical for modulating biological activity .

Properties

Molecular Formula |

C13H9ClF3N3O2 |

|---|---|

Molecular Weight |

331.68 g/mol |

IUPAC Name |

N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxymethanimidamide |

InChI |

InChI=1S/C13H9ClF3N3O2/c14-11-5-8(13(15,16)17)6-18-12(11)22-10-3-1-9(2-4-10)19-7-20-21/h1-7,21H,(H,19,20) |

InChI Key |

COARODGFUNVPTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=CNO)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide involves several steps. One common method includes the reaction of a trifluoromethyl pyridine derivative with a chlorinated phenyl compound. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents like ethanol or acetonitrile. .

Scientific Research Applications

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in pest control

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved can vary depending on the application, but generally, the compound’s unique structure allows it to interact effectively with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several derivatives, particularly in the pyridinyl and amidine functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Functional Group Impact on Physicochemical Properties

Formimidamide vs.

Substituent Effects on Pyridinyl Ring :

- The 3-chloro-5-trifluoromethylpyridinyl group is conserved across all analogs, suggesting resistance to metabolic degradation due to the electron-withdrawing trifluoromethyl group .

- The ether linkage in the target compound contrasts with the sulfanyl or acetyl linkages in analogs, influencing electronic distribution and steric accessibility .

Biological Activity

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a hydroxyl formimidamide group connected to a phenyl ring that is further substituted with a chloro-trifluoromethyl pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 383.68 g/mol. The presence of electron-withdrawing groups like trifluoromethyl significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

- Antitumor Activity : Several derivatives of the compound have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the trifluoromethyl group enhances activity against certain pathogens, including Chlamydia species.

Antitumor Activity

A study highlighted the cytotoxic effects of related compounds on multiple cancer cell lines. For instance, derivatives showed IC50 values ranging from 5 to 50 µM against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | CaCo-2 | 20 |

| Compound C | 3T3-L1 | 25 |

| Compound D | H9c2 | 30 |

Antimicrobial Activity

The trifluoromethyl group in the compound has been linked to enhanced antimicrobial properties. Specifically, studies have shown that derivatives exhibit selective inhibition against Chlamydia, with IC50 values as low as 5.2 µg/mL for some analogs.

Table 2: Antimicrobial Activity Against Chlamydia

| Compound | IC50 (µg/mL) | Selectivity |

|---|---|---|

| Compound E | 5.2 | High |

| Compound F | 10 | Moderate |

| Compound G | 15 | Low |

The biological activity of N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound may alter normal cellular functions.

Case Studies

A notable case study involved testing this compound against a panel of cancer cell lines, which demonstrated its potential as an anticancer agent. The study reported significant reductions in cell viability at concentrations correlating with the structural modifications made to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.